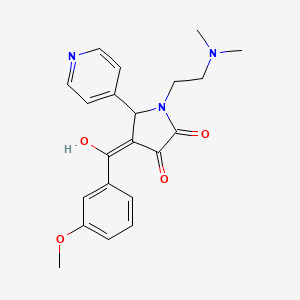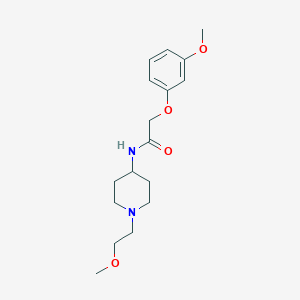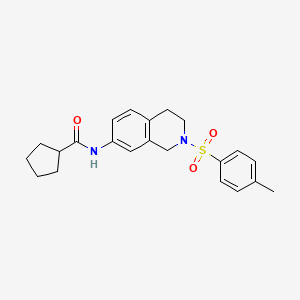
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine is a useful research compound. Its molecular formula is C15H15F3N4 and its molecular weight is 308.308. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Discovery and Optimization of Inhibitors
Triazine derivatives, such as those related to "3-Phenyl-5-piperidino-6-(trifluoromethyl)-1,2,4-triazine," have been identified as potent inhibitors of soluble epoxide hydrolase. These compounds were discovered through high-throughput screening and optimized for selectivity and oral bioavailability. The triazine core is essential for potency, with phenyl group substitution improving pharmacokinetic properties. This optimization led to the identification of a tool compound for in vivo investigations, demonstrating robust effects on serum biomarkers and highlighting its potential in disease model studies (Thalji et al., 2013).
Green Synthesis and Structural Analysis
Green synthesis methodologies have been applied to 2,4-diamino-1,3,5-triazines, showcasing a reduction in solvent use, short reaction times, and simplified procedures. The structural confirmation of these derivatives has been achieved through NMR spectroscopy, with variable temperature experiments calculating the free energy of activation for bond rotation. X-ray analysis of specific derivatives has revealed diverse hydrogen bonding interactions, affecting molecular packing and network formation (Díaz‐Ortiz et al., 2004).
Molecular Structure Investigations
Molecular structure investigations of new s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been carried out using X-ray crystallography, Hirshfeld, and DFT calculations. These studies have provided insight into the intermolecular interactions dominating the molecular packing, with significant findings on the electronic properties and stability of these compounds (Shawish et al., 2021).
Antimicrobial and Antituberculosis Activity
Novel triazine analogues have been synthesized and evaluated for their in vitro antimicrobial and antimycobacterial activities. These compounds have shown promise as potential agents against various bacterial and fungal strains, as well as against Mycobacterium tuberculosis. The bioassay results underscore the potential of these triazine derivatives as dual-function antimicrobial and antimycobacterial agents (Patel et al., 2012).
Vasodilatory Effects
Investigations into the vasodilatory effects of triazine 3-oxide sulfates have uncovered their potential as hypotensive agents. These inner salts exhibit unique physical properties and act through direct vasodilation, presenting a new family of compounds with potential therapeutic applications in managing hypertension (Mccall et al., 1983).
Propriétés
IUPAC Name |
3-phenyl-5-piperidin-1-yl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4/c16-15(17,18)12-14(22-9-5-2-6-10-22)19-13(21-20-12)11-7-3-1-4-8-11/h1,3-4,7-8H,2,5-6,9-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXSZBEQPUSNLGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(N=NC(=N2)C3=CC=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{Methyl[2-(trifluoromethyl)quinazolin-4-yl]amino}acetic acid](/img/structure/B2561650.png)

![3-chloro-4-methoxy-N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2561652.png)
![4-fluoro-N-(9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2561653.png)
![(1R,5S)-8-((4-chloro-3-(trifluoromethyl)phenyl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2561654.png)

![Methyl 3-(1-((4-chlorophenyl)sulfonyl)pyrrolidine-2-carboxamido)benzo[b]thiophene-2-carboxylate](/img/structure/B2561660.png)
![N-[1-[(2E)-2-[(5-nitrofuran-2-yl)methylidene]hydrazinyl]-1-oxopropan-2-yl]adamantane-1-carboxamide](/img/structure/B2561663.png)



![N-([2,4'-bipyridin]-3-ylmethyl)-5-chloro-2-methoxybenzamide](/img/structure/B2561669.png)

